(5Z)-5-[(3-chloro-5-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4-one
Description
5-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4(5H)-one is a complex organic compound with a unique structure that combines various functional groups
Properties
Molecular Formula |
C23H21ClN2O3S |
|---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
(5Z)-5-[(3-chloro-5-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(3,5-dimethylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H21ClN2O3S/c1-5-7-29-21-18(24)11-16(12-19(21)28-6-2)13-20-22(27)26-23(30-20)25-17-9-14(3)8-15(4)10-17/h1,8-13H,6-7H2,2-4H3,(H,25,26,27)/b20-13- |
InChI Key |
KODLHJUTWZDHFO-MOSHPQCFSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC(=CC(=C3)C)C)S2)Cl)OCC#C |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=NC3=CC(=CC(=C3)C)C)S2)Cl)OCC#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4(5H)-one involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the thiazole ring: This can be achieved through the reaction of a suitable thioamide with a halogenated ketone under basic conditions.
Introduction of the benzylidene group: This step involves the condensation of the thiazole derivative with a benzaldehyde derivative in the presence of a base.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
5-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield an alcohol or amine derivative.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a starting point for the development of new drugs.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4(5H)-one depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would need to be elucidated through further research.
Comparison with Similar Compounds
Similar Compounds
- 5-[3-chloro-4-(2-propynyloxy)benzylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4(5H)-one
- 5-[3-chloro-5-ethoxybenzylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4(5H)-one
Uniqueness
The unique combination of functional groups in 5-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4(5H)-one gives it distinct chemical properties and potential applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
